REACTION_CXSMILES
|
[CH:1]1([C:6]2([CH2:14][CH2:15][C:16]3[CH:21]=[CH:20][C:19]([C:22]([CH3:26])([CH3:25])[C:23]#[N:24])=[C:18]([F:27])[CH:17]=3)[CH2:11][C:10](=[O:12])[CH2:9][C:8](=[O:13])[O:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:28][C:29]1[CH:34]=[C:33]([CH3:35])[N:32]2[N:36]=[C:37]([CH:39]=O)[N:38]=[C:31]2[N:30]=1>CO>[CH:1]1([C:6]2([CH2:14][CH2:15][C:16]3[CH:21]=[CH:20][C:19]([C:22]([CH3:25])([CH3:26])[C:23]#[N:24])=[C:18]([F:27])[CH:17]=3)[CH2:11][C:10]([OH:12])=[C:9]([CH2:39][C:37]3[N:38]=[C:31]4[N:30]=[C:29]([CH3:28])[CH:34]=[C:33]([CH3:35])[N:32]4[N:36]=3)[C:8](=[O:13])[O:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1
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Name
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2-{4-[2-(2-cyclopentyl-4,6-dioxo-tetrahydro-pyran-2-yl)-ethyl]-2-fluoro-phenyl}-2-methyl-propionitrile
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Quantity
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0.4 g
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Type
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reactant
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Smiles
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C1(CCCC1)C1(OC(CC(C1)=O)=O)CCC1=CC(=C(C=C1)C(C#N)(C)C)F
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Name
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|
Quantity
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0.19 g
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Type
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reactant
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Smiles
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CC1=NC=2N(C(=C1)C)N=C(N2)C=O
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Name
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|
Quantity
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7 mL
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Type
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solvent
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Smiles
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CO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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stirred at room temperature for 3 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction was quenched with 10 mL saturated NH4Cl and 5 mL water
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Type
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ADDITION
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Details
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To this was added 20 mL CH2Cl2
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with 3×30 mL 10% MeOH in CH2Cl2
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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FILTRATION
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Details
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After filtering off the solids
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Type
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CONCENTRATION
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Details
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the liquid was concentrated by rotary evaporation to an oil
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Type
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CUSTOM
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Details
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chromatographed
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Type
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CUSTOM
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Details
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the resulting product was further purified by preparatory HPLC
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Reaction Time |
3 h |
Name
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|
Type
|
|
Smiles
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C1(CCCC1)C1(OC(C(=C(C1)O)CC1=NN2C(N=C(C=C2C)C)=N1)=O)CCC1=CC(=C(C=C1)C(C#N)(C)C)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |